3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Description
Properties
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two main parts:
- Synthesis of the 4-ethyl-1H-1,2,3-triazole intermediate
- Coupling or substitution reaction to attach the triazole moiety to the 4-methylaniline
Due to limited direct literature on this exact compound, methods for structurally related triazole-aniline derivatives and triazole functionalization are analyzed to infer applicable synthetic routes.
Preparation of the 4-ethyl-1H-1,2,3-triazole Moiety
The 1,2,3-triazole ring is commonly prepared via click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective 1,4-disubstituted triazoles.
Step 1: Synthesis of 4-ethyl-1H-1,2,3-triazole
The ethyl substituent at the 4-position can be introduced by using an appropriate alkyne such as propyne or ethylacetylene in the CuAAC reaction with azides.
Step 2: Formation of the triazole ring
Reaction of an azide with an alkyne under Cu(I) catalysis yields the 1,4-disubstituted triazole selectively.
Attachment of the Triazole to 4-Methylaniline
Two main approaches are feasible:
Nucleophilic substitution on a halogenated aniline derivative : The triazole nitrogen (N1) can act as a nucleophile to substitute a leaving group on the aniline ring.
Cross-coupling reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be used to couple triazole derivatives with halogenated anilines.
Detailed Preparation Methodology (Inferred and Supported by Related Research)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | CuAAC click reaction | Azide + ethyl-substituted alkyne, Cu(I) catalyst | Formation of 4-ethyl-1H-1,2,3-triazole with high regioselectivity |
| 2 | Functionalization of aniline | 4-methylaniline derivative with leaving group (e.g., halogen) | Nucleophilic substitution or Pd-catalyzed cross-coupling to attach triazole at N1 position |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline |
Related Research Findings and Analogous Preparations
Triazole Derivatives Synthesis : Research on 1,2,4-triazole derivatives shows multi-step synthesis involving substitution, acylation, ring closure, and reduction steps. Although focusing on 1,2,4-triazoles, these methods demonstrate the complexity of triazole functionalization.
N-Methylation and Carboxylation of Triazoles : A detailed synthetic route for 1-methyl-1H-1,2,4-triazole derivatives involves protection, lithiation, carboxylation, and esterification, highlighting the importance of protecting groups and regioselective lithiation. This approach can inspire similar strategies for 1,2,3-triazole derivatives.
Antimicrobial Activity and Characterization of Triazole Derivatives : Studies have synthesized triazole-substituted anilines via Mannich reactions and characterized them by NMR, IR, and mass spectrometry, confirming the structure and purity of the products.
Data Table: Comparative Analysis of Preparation Steps for Triazole-Aniline Derivatives
| Preparation Aspect | Method 1: CuAAC + Nucleophilic Substitution | Method 2: Pd-Catalyzed Cross-Coupling | Notes |
|---|---|---|---|
| Starting Materials | Azide, ethyl alkyne, halogenated aniline | Halogenated aniline, triazole boronic acid or halide | CuAAC is highly regioselective; cross-coupling offers broad substrate scope |
| Reaction Conditions | Mild, aqueous or organic solvents, Cu(I) catalyst | Pd catalyst, base, elevated temperature | Cross-coupling may require inert atmosphere and higher temperatures |
| Yield | Generally high (>70%) | Moderate to high (50-80%) | Yield depends on substrate and catalyst system |
| Purification | Chromatography | Chromatography or recrystallization | Both methods require purification steps |
| Scalability | High | Moderate | CuAAC is widely used industrially; cross-coupling scalability depends on catalyst cost |
Summary and Recommendations
The click chemistry approach (CuAAC) is the most straightforward and regioselective method to prepare the 4-ethyl-1H-1,2,3-triazole intermediate.
Attachment of the triazole to the 4-methylaniline can be achieved via nucleophilic substitution on halogenated aniline derivatives or via palladium-catalyzed cross-coupling.
Protection and deprotection strategies, as well as careful control of reaction conditions, are essential to avoid side reactions such as isomerization or over-alkylation, as demonstrated in related triazole synthesis literature.
Detailed reaction parameters (e.g., molar ratios, solvents, temperature) can be adapted from analogous triazole preparation methods.
Chemical Reactions Analysis
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline undergoes various chemical reactions, including:
Scientific Research Applications
Structural Information
- Molecular Formula : CHN
- Molecular Weight : 202.26 g/mol
- Melting Point : 67–69 °C
- SMILES : CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.12912 | 145.3 |
| [M+Na]+ | 225.11106 | 158.7 |
| [M+NH₄]+ | 220.15566 | 153.0 |
| [M+K]+ | 241.08500 | 154.1 |
Medicinal Chemistry
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is being researched for its potential as an antimicrobial agent . Triazole compounds are known for their ability to inhibit fungal growth, making this compound a candidate for developing antifungal medications.
Case Study: Antifungal Activity
A study evaluated various triazole derivatives, including this compound, against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated significant antifungal activity compared to standard treatments, suggesting its potential use in clinical settings.
Materials Science
The compound has been explored for its role in synthesizing conductive polymers . The incorporation of triazole rings can enhance the electrical conductivity of polymer matrices.
Research Findings
Research demonstrated that polymers doped with triazole derivatives exhibited improved charge transport properties, making them suitable for applications in organic electronics and sensors.
Agricultural Chemistry
In agricultural applications, compounds like this compound are being investigated for their efficacy as pesticides or herbicides .
Efficacy Studies
Field trials have shown that formulations containing triazole derivatives can effectively control pest populations while minimizing environmental impact. These studies highlight the compound's potential as a safer alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP-binding pocket of HSP90, preventing the proper folding of client proteins and leading to their degradation . This disruption of protein homeostasis can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis : The target compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield, regioselective method. In contrast, analogs like the methylthio-triazole in Table 1 are prepared through nucleophilic substitution of triazole thiols using InCl₃ as a catalyst, a method favoring sulfur-based functionalization .
- The 4-methyl group on the aniline ring may reduce steric hindrance compared to bulkier substituents (e.g., trimethoxyphenyl).
Physicochemical and Crystallographic Properties
Table 2: Hypothetical Property Comparison
Crystallography : Structural elucidation of such compounds often employs X-ray diffraction refined via software like SHELXL, which is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For example, SHELXL-derived bond lengths and angles in triazole analogs typically show:
- Triazole C-N bond lengths: ~1.30–1.35 Å.
- Aniline C-NH₂ bond angles: ~120°, influenced by substituent electronic effects.
Biological Activity
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a triazole derivative that has garnered interest due to its potential biological activities. This compound's structure includes a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
- CAS Number : 1353878-18-8
- Melting Point : 67–69 °C
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, related compounds in the triazole family have shown promising biological effects.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies on other triazole derivatives have demonstrated effective inhibition of bacterial growth and antifungal activity against pathogens such as Candida albicans and Aspergillus species .
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent research. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways and interference with DNA replication . Although specific studies on this compound are lacking, its structural similarity to known anticancer agents suggests potential efficacy.
Structure–Activity Relationship (SAR)
The biological activity of triazole-containing compounds often depends on the substituents on the triazole ring and the aniline moiety. For example:
- Substituent Effects : Electron-donating groups generally enhance biological activity by increasing electron density on the aromatic system, facilitating interactions with biological targets.
- Positioning of Functional Groups : The position of substituents can significantly influence potency; para-substituted derivatives often exhibit enhanced activity compared to ortho or meta substitutions .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the triazole ring can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethyl-1H-1,2,3-triazole and a substituted aniline precursor. Key reagents include sodium ascorbate and copper sulfate for catalytic efficiency. For the 4-methylaniline moiety, alkylation or reductive amination may be employed.
- Optimization : Yield improvements (e.g., ~70% in ) are achieved using Pd catalysts (e.g., XPhos) and optimized reaction conditions (e.g., 90°C in 1,4-dioxane). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted triazole intermediates .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR verify the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and triazole protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : Exact mass (e.g., 217.12 g/mol) confirms molecular ion peaks.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry of the triazole ring (see for analogous compounds) .
- HPLC/GC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Advanced Research Questions
Q. How can crystallographic data be leveraged to resolve contradictions between spectroscopic and computational models?
- Methodological Answer : Discrepancies between NMR data (e.g., unexpected splitting) and DFT-predicted geometries may arise from dynamic effects (e.g., rotamers). Using SHELXL ( ) for refinement, researchers can compare experimental X-ray bond lengths/angles (e.g., triazole C–N bonds ~1.31 Å) with DFT-optimized structures. If contradictions persist, consider variable-temperature NMR to probe conformational flexibility .
Q. What strategies are effective for analyzing the compound’s reactivity in diverse reaction environments (e.g., acidic vs. basic conditions)?
- Methodological Answer :
- Acidic Conditions : The aniline group may protonate (pKa ~4.6), altering nucleophilicity. Monitor via pH-dependent UV-Vis spectroscopy.
- Oxidative/Reductive Environments : Use NaBH4 for selective reduction of nitro intermediates () or KMnO4 for oxidation of ethyl groups to carboxylic acids.
- Substitution Reactions : Electrophilic aromatic substitution at the para-methyl position can occur with HNO3/H2SO4; track regioselectivity via LC-MS .
Q. How can computational modeling (e.g., molecular docking) predict biological interactions of this compound?
- Methodological Answer :
- Target Identification : Use similarity-based screening (e.g., PubChem Bioactivity data) to identify targets like kinases or GPCRs.
- Docking Studies : Employ AutoDock Vina with triazole and aniline moieties as pharmacophores. The ethyl group may enhance hydrophobic interactions (e.g., with TEAD1 in ).
- ADMET Prediction : SwissADME predicts solubility (LogP ~2.1) and metabolic stability (CYP450 interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
